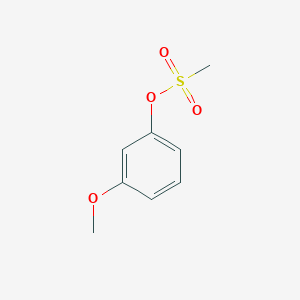

3-Methoxyphenyl methanesulfonate

CAS No.: 52200-03-0

Cat. No.: VC6281766

Molecular Formula: C8H10O4S

Molecular Weight: 202.22

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52200-03-0 |

|---|---|

| Molecular Formula | C8H10O4S |

| Molecular Weight | 202.22 |

| IUPAC Name | (3-methoxyphenyl) methanesulfonate |

| Standard InChI | InChI=1S/C8H10O4S/c1-11-7-4-3-5-8(6-7)12-13(2,9)10/h3-6H,1-2H3 |

| Standard InChI Key | SMDKUUFVIRKUBB-UHFFFAOYSA-N |

| SMILES | COC1=CC(=CC=C1)OS(=O)(=O)C |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

3-Methoxyphenyl methanesulfonate belongs to the class of aromatic sulfonates, featuring a methoxy group (-OCH) at the 3-position of the benzene ring and a methanesulfonate (-OSOCH) group. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3-Methoxyphenyl) methanesulfonate | |

| Molecular Formula | ||

| Molecular Weight | 202.22 g/mol | |

| SMILES | COC1=CC(=CC=C1)OS(=O)(=O)C | |

| InChIKey | SMDKUUFVIRKUBB-UHFFFAOYSA-N |

The methoxy group enhances electron-donating effects, influencing reactivity in electrophilic substitution reactions, while the sulfonate group contributes to solubility and stability.

Synthesis and Reaction Pathways

General Synthesis Strategies

Sulfonate esters like 3-methoxyphenyl methanesulfonate are typically synthesized via sulfonation of phenolic compounds. A plausible route involves:

-

Sulfonation of 3-Methoxyphenol: Reaction with methanesulfonyl chloride () in the presence of a base (e.g., pyridine) to form the sulfonate ester.

-

Purification: Recrystallization from ethanol or chloroform mixtures to isolate the product .

This method aligns with protocols for analogous compounds, such as 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one, which achieved an 86% yield using dimethyl sulfate and sodium hydroxide .

Reaction Mechanisms

The sulfonation proceeds through a nucleophilic acyl substitution mechanism:

where represents 3-methoxyphenol. The methoxy group activates the aromatic ring, directing electrophiles to the para position relative to the -OCH group.

Pharmacological and Industrial Applications

Industrial Uses

As a sulfonating agent, this compound may serve as an intermediate in:

-

Polymer synthesis (e.g., sulfonated polyether ether ketones)

-

Surfactant production

-

Dye manufacturing.

| Parameter | MMS | EMS | IPMS |

|---|---|---|---|

| LOD (ppm) | 0.12 | 0.13 | 0.11 |

| LOQ (ppm) | 0.37 | 0.38 | 0.34 |

| Linearity (R) | 0.999 | 0.998 | 0.997 |

These results underscore the method’s suitability for quantifying sulfonate impurities at trace levels.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume